molecular formula C28H38ClN5O2 B12986904 2-((S)-7-(3-Chlorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)-N-((S)-1-cyclohexyl-2-(4-methylpiperazin-1-yl)ethyl)acetamide

2-((S)-7-(3-Chlorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)-N-((S)-1-cyclohexyl-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Cat. No.: B12986904
M. Wt: 512.1 g/mol
InChI Key: UKZRGBUTBINTPD-LOSJGSFVSA-N
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Description

The compound “2-((S)-7-(3-Chlorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)-N-((S)-1-cyclohexyl-2-(4-methylpiperazin-1-yl)ethyl)acetamide” is a synthetic organic molecule that features a complex structure with multiple functional groups. It is characterized by the presence of a chlorophenyl group, a tetrahydropyrrolo[1,2-a]pyrazine core, and a piperazine moiety. Such compounds are often investigated for their potential biological activities, including pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including:

    Formation of the Tetrahydropyrrolo[1,2-a]pyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chlorophenyl Group: This step may involve electrophilic aromatic substitution or coupling reactions.

    Attachment of the Piperazine Moiety: This can be done through nucleophilic substitution or amide bond formation.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moiety.

    Reduction: Reduction reactions could target the carbonyl group in the tetrahydropyrrolo[1,2-a]pyrazine core.

    Substitution: The chlorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

This compound may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigation of its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, it may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The molecular pathways involved could include signal transduction, enzyme inhibition, or receptor agonism/antagonism.

Comparison with Similar Compounds

Similar Compounds

    2-((S)-7-(3-Chlorophenyl)-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazin-4-yl)-N-((S)-1-cyclohexyl-2-(4-methylpiperazin-1-yl)ethyl)acetamide: A similar compound with slight variations in the substituents.

    Other Tetrahydropyrrolo[1,2-a]pyrazine Derivatives: Compounds with different substituents on the pyrazine core.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C28H38ClN5O2

Molecular Weight

512.1 g/mol

IUPAC Name

2-[(4S)-7-(3-chlorophenyl)-1-oxo-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-4-yl]-N-[(1S)-1-cyclohexyl-2-(4-methylpiperazin-1-yl)ethyl]acetamide

InChI

InChI=1S/C28H38ClN5O2/c1-32-10-12-33(13-11-32)19-25(20-6-3-2-4-7-20)31-27(35)16-24-17-30-28(36)26-15-22(18-34(24)26)21-8-5-9-23(29)14-21/h5,8-9,14-15,18,20,24-25H,2-4,6-7,10-13,16-17,19H2,1H3,(H,30,36)(H,31,35)/t24-,25+/m0/s1

InChI Key

UKZRGBUTBINTPD-LOSJGSFVSA-N

Isomeric SMILES

CN1CCN(CC1)C[C@H](C2CCCCC2)NC(=O)C[C@H]3CNC(=O)C4=CC(=CN34)C5=CC(=CC=C5)Cl

Canonical SMILES

CN1CCN(CC1)CC(C2CCCCC2)NC(=O)CC3CNC(=O)C4=CC(=CN34)C5=CC(=CC=C5)Cl

Origin of Product

United States

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